Formoterol hydrochloride

Description

Historical Context of β2-Adrenoceptor Agonist Development

The development of β2-adrenoceptor agonists has been a progressive journey, marked by a drive for increased receptor selectivity and duration of action. Early research in the 20th century led to the discovery of non-selective β-agonists like isoprenaline. While effective as bronchodilators, their lack of selectivity resulted in significant cardiovascular side effects due to the stimulation of β1-adrenoceptors in the heart.

A pivotal moment in this field was the differentiation of β-adrenoceptors into β1 and β2 subtypes. This discovery spurred the development of short-acting β2-adrenoceptor agonists (SABAs) such as salbutamol (B1663637) and terbutaline (B1683087) in the 1960s. These compounds offered improved safety profiles by selectively targeting the β2-receptors in the bronchial smooth muscle, thereby minimizing cardiac effects. However, their relatively short duration of action, typically 4 to 6 hours, necessitated frequent administration and limited their effectiveness in providing long-term control of respiratory conditions.

Rationale for Investigating Long-Acting β2-Adrenoceptor Agonists

The limitations of SABAs created a clear rationale for the investigation and development of long-acting β2-adrenoceptor agonists (LABAs). The primary driver was the need for sustained bronchodilation to provide more consistent and convenient management of chronic respiratory diseases. A longer duration of action, in the range of 12 hours, would offer improved control of nocturnal symptoms and reduce the reliance on rescue medication.

The development of LABAs like formoterol (B127741) and salmeterol (B1361061) in the 1990s represented a significant therapeutic advancement. ersnet.org The prolonged action of these agents is attributed to their distinct physicochemical properties, particularly their lipophilicity, which allows them to be retained in the cell membrane and provide a sustained local effect at the β2-adrenoceptor. This extended duration of action has made LABAs a cornerstone in the research and management of persistent respiratory conditions.

Definition and Core Research Significance of Formoterol Hydrochloride

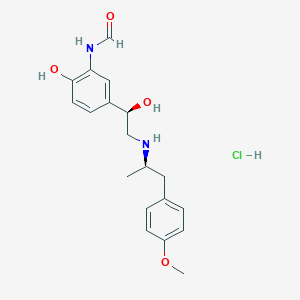

This compound is the hydrochloride salt of formoterol, a potent and highly selective β2-adrenoceptor agonist. Chemically, it is identified as N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide hydrochloride. Its core research significance lies in its unique combination of a rapid onset of action, comparable to that of SABAs, and a long duration of action of approximately 12 hours. nih.gov

This dual characteristic makes formoterol a particularly interesting subject for pharmacological research. It serves as a valuable tool for studying the molecular mechanisms of β2-adrenoceptor activation and signaling pathways. Its high affinity and selectivity for the β2-receptor allow for precise investigation of receptor-ligand interactions and the downstream cellular responses. nih.govtocris.com Furthermore, comparative studies of formoterol with other β2-agonists, such as the partial agonist salmeterol, provide insights into the concepts of agonist efficacy and the structural determinants of receptor activation. nih.govatsjournals.org

In vitro studies using formoterol have been instrumental in elucidating its effects on various cell types, including its ability to suppress inflammatory responses in neutrophils. ersnet.orgnih.gov These research findings underscore the importance of this compound as a key chemical entity for advancing our understanding of β2-adrenoceptor pharmacology and for the exploration of novel therapeutic strategies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(2-hydroxy-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide hydrochloride |

| CAS Number | 1254710-01-4 |

| Molecular Formula | C19H25ClN2O4 |

| Molecular Weight | 380.87 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Data sourced from MedKoo Biosciences medkoo.com

Table 2: Receptor Binding Affinity of Formoterol

| Receptor Subtype | pKi Value | Reference |

| β2-Adrenoceptor | 8.2 ± 0.09 | nih.gov |

| β1-Adrenoceptor | 6.25 ± 0.06 | nih.gov |

pKi is the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value denotes a higher binding affinity.

Table 3: Comparative In Vitro Efficacy of Formoterol and Salmeterol

| Parameter | Formoterol | Salmeterol | Reference |

| Receptor Agonism | Full Agonist | Partial Agonist | nih.gov |

| Inhibition of Neutrophil ROS Production (10-100 nM) | Significant Inhibition | No Significant Effect | ersnet.org |

| Inhibition of Neutrophil Elastase Release (1-100 nM) | Significant Inhibition | No Significant Effect | ersnet.org |

| Increase in Neutrophil cAMP (10 and 100 nM) | Significant Increase | Ineffective | nih.gov |

ROS: Reactive Oxygen Species; cAMP: Cyclic adenosine (B11128) monophosphate. This table highlights the greater in vitro efficacy of formoterol in modulating neutrophil activity compared to salmeterol.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1254710-01-4 |

|---|---|

Molecular Formula |

C19H25ClN2O4 |

Molecular Weight |

380.9 g/mol |

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrochloride |

InChI |

InChI=1S/C19H24N2O4.ClH/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1H/t13-,19+;/m1./s1 |

InChI Key |

VBOQGHUYFLYKOQ-QVRIGTRMSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.Cl |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Agonism

β2-Adrenoceptor Interactions and Binding Specificity

The interaction of formoterol (B127741) with the β2-adrenoceptor is characterized by a high degree of specificity and affinity, which dictates its pharmacological profile. This specificity ensures that its primary effects are localized to tissues expressing this receptor subtype, such as the smooth muscle of the airways.

Selectivity Profile for β2-Adrenoceptors over β1 and β3 Subtypes

Formoterol exhibits a pronounced selectivity for the β2-adrenoceptor subtype over the β1- and β3-adrenoceptor subtypes. nih.govnih.govresearchgate.netdrugbank.com This selectivity is crucial for minimizing off-target effects, particularly cardiovascular effects that can be mediated by β1-adrenoceptors. nih.gov Studies have demonstrated that formoterol has an approximately 200-fold greater activity at β2 receptors compared to β1 receptors. drugbank.com This high selectivity is attributed to its specific chemical structure which allows for optimal binding to the β2-adrenoceptor. nih.govnih.gov Research using human recombinant β-adrenoceptors has confirmed that formoterol's high subtype selectivity is primarily due to its selective affinity for the β2-adrenoceptor. nih.govnih.govresearchgate.netdrugbank.com

Table 1: Selectivity of Formoterol for Human β-Adrenoceptor Subtypes

| Agonist | Selectivity for β2 over β1 | Selectivity for β2 over β3 |

|---|---|---|

| Formoterol | High | High |

Agonist Affinity and Efficacy at the β2-Adrenoceptor

Formoterol is characterized as a high-affinity and high-efficacy agonist at the β2-adrenoceptor. semanticscholar.org It is considered a full agonist, meaning it is capable of producing a maximal response from the receptor. mdpi.com Its intrinsic efficacy, which is the ability of the drug-receptor complex to elicit a response, is comparable to that of the non-selective full agonist isoproterenol (B85558). semanticscholar.org The rank order of intrinsic efficacy for several β2-agonists has been reported as isoproterenol = procaterol (B1663013) = formoterol > salbutamol (B1663637) > salmeterol (B1361061). semanticscholar.org While both formoterol and salmeterol are long-acting β2-agonists, a key pharmacological distinction is their difference in intrinsic efficacy, with formoterol being a full agonist and salmeterol a partial agonist. mdpi.comatsjournals.org

Table 2: Comparative Efficacy of β2-Adrenoceptor Agonists

| Agonist | Intrinsic Efficacy |

|---|---|

| Isoproterenol | Full Agonist |

| Formoterol | Full Agonist |

| Salmeterol | Partial Agonist |

| Salbutamol | Partial Agonist |

Ligand-Induced Receptor Conformational Dynamics

The binding of an agonist like formoterol to the β2-adrenoceptor is not a static event but rather a dynamic process that induces specific conformational changes in the receptor. nih.govplos.org These structural rearrangements are essential for the activation of the receptor and the subsequent propagation of the signal to intracellular G-proteins. nih.gov Upon binding, formoterol is thought to induce movements in the transmembrane domains of the receptor, particularly transmembrane domains III and VI. nih.gov These conformational shifts are believed to create a binding site for the Gs protein on the intracellular side of the receptor, initiating the signaling cascade. plos.org The specific conformational state stabilized by formoterol binding is what determines its high efficacy as a full agonist. Molecular dynamics simulations have suggested that different ligands can induce distinct conformational states of the β2AR-Gs protein complex. plos.org

Intracellular Signaling Cascades

The binding of formoterol to the β2-adrenoceptor initiates a well-defined cascade of intracellular events, leading to the physiological response of smooth muscle relaxation.

Activation of Adenylyl Cyclase

Upon formoterol-induced conformational change, the β2-adrenoceptor activates its coupled G-protein, Gs. acs.org The activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase. drugbank.compatsnap.comnih.govmdpi.com Adenylyl cyclase is a key enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comatsjournals.org Therefore, the activation of the β2-adrenoceptor by formoterol directly leads to an increase in the rate of cAMP synthesis. drugbank.compatsnap.com

Cyclic AMP (cAMP) Generation and Downstream Effects

The increased production of cAMP by adenylyl cyclase results in elevated intracellular levels of this second messenger. drugbank.compatsnap.comnih.govmdpi.com cAMP then acts as a crucial signaling molecule, primarily by activating cAMP-dependent protein kinase (PKA). atsjournals.orgnih.gov PKA, in turn, phosphorylates several target proteins within the smooth muscle cell. atsjournals.orgnih.gov This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and a desensitization of the contractile machinery to calcium, ultimately resulting in the relaxation of airway smooth muscle. acs.orgnih.gov The inhibition of the release of inflammatory mediators from mast cells is another downstream effect of increased cAMP levels. drugbank.com

Protein Kinase A Activation and Target Phosphorylation

The therapeutic action of formoterol is initiated by its binding to β2-adrenergic receptors, which triggers a cascade of intracellular signaling events. As a β2-adrenoceptor agonist, formoterol stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.compatsnap.comyoutube.com This increase in intracellular cAMP levels is a critical step, as cAMP is a key second messenger that activates Protein Kinase A (PKA). patsnap.com

Once activated, PKA phosphorylates various intracellular protein targets, leading to the physiological responses associated with formoterol. Research indicates that the effects of formoterol are dependent on PKA. For instance, the inhibition of hydrogen peroxide-induced Protein Kinase B (PKB, also known as Akt) phosphorylation by formoterol is diminished by PKA inhibitors like H89 dihydrochloride (B599025) and KT5720. nih.gov This suggests that PKA, once activated by formoterol, can modulate other signaling pathways. Furthermore, formoterol has been shown to activate protein phosphatase 2A (PP2A), a key enzyme that dephosphorylates and thereby regulates the activity of other proteins. ersnet.org The activation of PP2A by formoterol can inhibit PI3K signaling, which in turn restores the activity of other important enzymes like HDAC2. ersnet.org This demonstrates that PKA activation by formoterol initiates a complex network of phosphorylation and dephosphorylation events that ultimately govern the cellular response.

Inhibition of Calcium Release in Bronchial Smooth Muscle

Contraction of airway smooth muscle is critically dependent on the concentration of intracellular calcium ([Ca2+]i). Agonists that cause bronchoconstriction, such as histamine (B1213489) and methacholine, induce a sustained increase in [Ca2+]i, often in the form of rhythmic oscillations. nih.govatsjournals.orgnih.gov Formoterol exerts a significant part of its relaxant effect by counteracting these calcium signals.

Studies on human and mouse airway smooth muscle cells have demonstrated that formoterol can inhibit these agonist-induced Ca2+ oscillations. nih.govatsjournals.orgnih.gov At higher concentrations, formoterol can slow, or even completely stop, the oscillatory release of calcium from intracellular stores. atsjournals.orgnih.govnih.gov This action directly reduces a primary stimulus for the contractile machinery of the muscle cell. The (R,R)-enantiomer of formoterol is primarily responsible for this effect, effectively stopping or decreasing methacholine-induced Ca2+ oscillations, while the (S,S)-enantiomer has a much smaller impact. nih.govatsjournals.orgnih.gov The mechanism involves modulating the release of intracellular calcium, as formoterol's effects on Ca2+ oscillations have been investigated in the context of IP3-induced Ca2+ release. nih.gov

Cellular Responses to β2-Adrenoceptor Activation

Airway Smooth Muscle Relaxation Modalities

Formoterol induces the relaxation of airway smooth muscle through two principal and complementary modalities that are concentration-dependent. atsjournals.orgnih.govnih.gov These mechanisms involve both a reduction in the sensitivity of the contractile proteins to calcium and a decrease in the intracellular concentration of calcium itself.

Decreased Calcium Sensitivity : At lower concentrations, the primary mechanism of action for formoterol is to decrease the Ca2+ sensitivity of the smooth muscle cells. nih.govatsjournals.orgnih.govnih.gov This means that for a given concentration of intracellular calcium, the muscle contracts less forcefully. This effect can reverse agonist-induced increases in Ca2+ sensitivity. atsjournals.org The active (R,R)-enantiomer and the racemic formoterol mixture both effectively decrease this sensitivity, contributing significantly to relaxation. nih.govatsjournals.org

Inhibition of Calcium Oscillations : As the concentration of formoterol increases, a second modality becomes more prominent: the direct inhibition of intracellular Ca2+ release, as discussed previously. atsjournals.orgnih.gov By decreasing the frequency of or stopping the Ca2+ oscillations induced by contractile agonists, formoterol removes the direct signal for contraction. nih.govatsjournals.org

This dual-modality action, initiated by the cAMP-PKA signaling cascade, provides a robust mechanism for bronchodilation, making formoterol a potent airway smooth muscle relaxant. drugbank.compatsnap.comnih.gov

| Formoterol Concentration | Primary Relaxation Modality | Effect on Ca2+ Signaling | Reference |

|---|---|---|---|

| Low | Decreased Ca2+ Sensitivity | Reverses agonist-induced increase in Ca2+ sensitivity | atsjournals.orgnih.govnih.gov |

| High | Decreased Ca2+ Sensitivity & Inhibition of Ca2+ Oscillations | Slows or stops agonist-induced Ca2+ oscillations | nih.govatsjournals.orgnih.gov |

Modulation of Hypersensitivity Mediator Release

Beyond its direct effects on smooth muscle, formoterol also modulates the activity of key inflammatory cells involved in hypersensitivity reactions.

Formoterol is a potent inhibitor of mediator release from mast cells. drugbank.comnih.gov It has been shown to inhibit the IgE-dependent release of histamine from human lung mast cells in a concentration-dependent manner. nih.govnih.gov This stabilizing effect on mast cells prevents the release of bronchoconstrictor and pro-inflammatory substances. drugbank.com Comparative studies have found formoterol to be significantly more potent than other β2-agonists, such as salbutamol, at inhibiting allergen-induced histamine release. nih.govdocumentsdelivered.com

However, the activity of formoterol's enantiomers differs. While the racemic mixture and the (R,R)-enantiomer are associated with mast cell stabilization, some research suggests the (S,S)-enantiomer may have pro-inflammatory effects, potentially enhancing the production of mediators like IL-4, histamine, and prostaglandin (B15479496) D2 (PGD2) in mast cells. nih.gov

| Mediator | Effect of Formoterol | Cell Type | Reference |

|---|---|---|---|

| Histamine | Inhibited | Human Lung Mast Cells, Allergic Leukocytes | drugbank.comnih.govnih.govnih.gov |

| Leukotrienes | Inhibited | Mast Cells | drugbank.com |

| IL-4, PGD2 | Potentially enhanced by (S,S)-enantiomer | Murine Mast Cells | nih.gov |

Formoterol's anti-inflammatory properties extend to its effects on various leukocytes. It effectively inhibits allergen-induced histamine release from allergic leukocytes. nih.gov In experimental models, formoterol has been shown to potently inhibit the activity of eosinophils, which are key cells in allergic airway inflammation. nih.gov

The mechanism of this modulation can be indirect. For example, formoterol may not directly inhibit eosinophil activation but can achieve this effect by inhibiting soluble factors produced by lung fibroblasts. atsjournals.org Furthermore, formoterol can influence the differentiation and function of monocyte-derived macrophages. Studies have shown it can reduce the infiltration of these cells and promote their polarization from a pro-inflammatory (M1) phenotype towards an anti-inflammatory (M2) phenotype, thereby reducing the release of pro-inflammatory cytokines. nih.gov

Mechanisms Underlying Prolonged Action

The extended duration of action of formoterol, a key characteristic that distinguishes it as a long-acting β2-adrenoceptor agonist (LABA), is not attributed to a single molecular mechanism but rather a combination of physicochemical properties and complex interactions with the cellular environment. Several hypotheses have been proposed and investigated to elucidate the molecular underpinnings of its sustained therapeutic effect. These include the diffusion into and out of the plasma membrane, specific interactions with the β2-adrenoceptor, and the stability of the drug-receptor complex.

A prevailing theory explaining formoterol's long duration of action is the plasmalemma lipid bilayer diffusion microkinetics model. This model posits that the cell membrane acts as a depot or reservoir for the drug. Formoterol possesses moderate lipophilicity, a physicochemical property that allows it to readily partition into the lipid bilayer of airway smooth muscle cells. nih.gov From this intramembrane depot, the formoterol molecules can slowly diffuse to the β2-adrenoceptors, resulting in sustained receptor activation and a prolonged bronchodilatory effect. nih.gov

The moderate lipophilicity of formoterol is crucial for this mechanism. It is sufficiently lipophilic to enter and be retained within the lipid bilayer, yet not so lipophilic that its diffusion out of the membrane to the receptor is significantly impeded. This contrasts with the highly lipophilic LABA, salmeterol, which is thought to diffuse more slowly to the receptor, and the hydrophilic short-acting β2-agonist (SABA), salbutamol, which does not accumulate in the membrane and is therefore rapidly cleared from the vicinity of the receptor. nih.gov

The following table summarizes the comparative physicochemical properties and their implications for the duration of action of these β2-agonists:

| Compound | Lipophilicity | Interaction with Lipid Bilayer | Duration of Action |

| Salbutamol | Hydrophilic | Minimal partitioning into the bilayer | Short |

| Formoterol | Moderately Lipophilic | Partitions into and forms a depot within the bilayer, allowing for slow release. | Long |

| Salmeterol | Highly Lipophilic | Strongly partitions into the bilayer, with slower diffusion to the receptor. | Long |

This table presents a simplified comparison of the physicochemical properties and their correlation with the duration of action for different β2-agonists.

Research has shown that in the case of formoterol, a significant portion of its heavy atoms are in contact with the lipid headgroup and the lipid core of the cell membrane. nih.gov This interaction facilitates its retention and subsequent gradual release, providing a continuous supply of the agonist to the β2-adrenoceptors.

The prolonged action of formoterol is also explained by its retention in the airway smooth muscle tissue, leading to a phenomenon known as 'reassertion'. nih.gov This has been demonstrated in in-vitro studies where, after initial treatment with formoterol and subsequent washout, the relaxant effect on airway smooth muscle can be re-established. nih.gov Even after the introduction and subsequent removal of a β-adrenoceptor antagonist, the relaxant effects of formoterol can reappear, indicating that the drug is retained in the tissue and can re-engage with the receptor. nih.gov

This reassertion phenomenon is a functional consequence of the depot of formoterol within the plasmalemma, as described by the diffusion microkinetic model. The retained formoterol molecules continue to be available for binding to the β2-adrenoceptors, thereby re-initiating the signaling cascade that leads to smooth muscle relaxation.

The exo-site binding hypothesis proposes the existence of a secondary binding site on or near the β2-adrenoceptor. According to this theory, the long side chain of some LABAs anchors the molecule to this exo-site, allowing the active head of the molecule to repeatedly interact with the primary binding site of the receptor. While this model has been more extensively discussed in the context of salmeterol, with its long, flexible tail, it has also been considered as a potential contributing factor to the prolonged action of other LABAs. nih.govnih.gov

For formoterol, the evidence for a distinct exo-site interaction is less direct compared to salmeterol. However, the concept of interactions with regions of the receptor or the surrounding membrane environment that are outside the primary orthosteric binding pocket remains an area of investigation for understanding the nuances of LABA pharmacology.

The intrinsic affinity of formoterol for the β2-adrenoceptor and the stability of the resulting drug-receptor complex are also critical determinants of its long duration of action. Formoterol exhibits a high binding affinity for the β2-adrenoceptor. nih.gov Radioligand binding studies have demonstrated that [3H]formoterol binds to a single class of high-affinity receptors in both guinea pig and human lung membranes. nih.gov

The following table presents kinetic and affinity data for formoterol at the human β2-adrenoceptor:

| Parameter | Value | Reference |

| Kd (nM) | 1.05 ± 0.17 | nih.gov |

| Bmax (fmol/mg protein) | 67.8 ± 8.1 | nih.gov |

This table provides binding affinity (Kd) and receptor density (Bmax) values for [3H]formoterol in human lung membranes.

Metabolic Pathways and Enzymatic Biotransformation

Primary Metabolic Pathways

The metabolism of formoterol (B127741) is characterized by two main routes that ensure its conversion into more water-soluble compounds, preparing it for excretion.

Direct Glucuronidation at Phenolic Hydroxyl Group

The most prominent metabolic pathway for formoterol is direct glucuronidation. nih.govservice.gov.uksandoz.com This process involves the direct conjugation of glucuronic acid to the phenolic hydroxyl group of the formoterol molecule. nih.govservice.gov.ukdrugbank.comdrugs.com The resulting glucuronide conjugate is inactive and more readily excreted from the body. service.gov.ukmedicines.org.ukdiva-portal.org This direct conjugation is a significant route for the clearance of formoterol. sandoz.com Studies have shown that the phenol (B47542) glucuronide of formoterol is the main metabolite found in urine. nih.govnih.gov

O-Demethylation Followed by Glucuronidation

A second major metabolic pathway involves the O-demethylation of formoterol, which is then followed by glucuronidation at the phenolic hydroxyl group. nih.govservice.gov.uksandoz.comdrugbank.comdrugs.com This two-step process begins with the removal of a methyl group from the methoxyphenyl group of formoterol, a reaction catalyzed by cytochrome P450 enzymes. The resulting O-demethylated metabolite then undergoes conjugation with glucuronic acid at the phenolic 2'-hydroxyl group, forming an inactive glucuronide conjugate. nih.govservice.gov.ukdrugs.com While this is a major pathway, the plasma exposure to the pharmacologically active O-demethylated metabolite is low, as it is primarily found as an inactive glucuronide conjugate. nih.govnih.gov

Role of Cytochrome P450 Isoenzymes (CYPs) in O-Demethylation

The O-demethylation of formoterol is a critical step in one of its primary metabolic pathways and is mediated by a variety of cytochrome P450 (CYP) isoenzymes. nih.govservice.gov.ukfda.gov The liver is the principal site for this metabolic activity. service.gov.ukmedicines.org.uk

Specific CYP Isoforms Involved (CYP2D6, CYP2C19, CYP2C9, CYP2A6)

In vitro studies have identified several specific CYP isoforms that are responsible for the O-demethylation of formoterol. These include CYP2D6, CYP2C19, CYP2C9, and CYP2A6. nih.govservice.gov.uksandoz.comdrugbank.comdrugs.comfda.goveuropa.eueuropa.eueuropa.eu The involvement of multiple isoenzymes suggests a low likelihood of significant drug-drug interactions resulting from the inhibition of a single CYP enzyme. sandoz.comfda.gov It is noteworthy that formoterol itself does not inhibit CYP450 enzymes at therapeutically relevant concentrations. nih.govservice.gov.uksandoz.commedicines.org.ukeuropa.eueuropa.eu

Table 1: Cytochrome P450 Isoforms Involved in Formoterol O-Demethylation

| Isoform | Role in Formoterol Metabolism |

| CYP2D6 | Catalyzes the O-demethylation of formoterol. nih.govservice.gov.uksandoz.comdrugbank.comfda.goveuropa.eueuropa.eueuropa.eu |

| CYP2C19 | Involved in the O-demethylation process. nih.govservice.gov.uksandoz.comdrugbank.comfda.goveuropa.eueuropa.eueuropa.eu |

| CYP2C9 | Contributes to the O-demethylation of formoterol. nih.govservice.gov.uksandoz.comdrugbank.comfda.goveuropa.eueuropa.eueuropa.eu |

| CYP2A6 | Plays a role in the O-demethylation of formoterol. nih.govsandoz.comdrugbank.comdrugs.comfda.goveuropa.eueuropa.eu |

Role of UDP-Glucuronosyltransferase Isoenzymes (UGTs) in Glucuronidation

The process of glucuronidation, which is central to the metabolism of formoterol, is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. sandoz.comdrugbank.com These enzymes are responsible for transferring glucuronic acid to the formoterol molecule or its metabolites.

Specific UGT Isoforms Involved (UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15)

In vitro studies have pinpointed several UGT isoforms that participate in the glucuronidation of formoterol. The specific isoforms identified include UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. drugbank.comdrugs.com The glucuronidation of formoterol by human liver microsomes has been shown to be stereoselective and can exhibit significant interindividual variation. nih.gov

Table 2: UDP-Glucuronosyltransferase Isoforms Involved in Formoterol Glucuronidation

| Isoform | Role in Formoterol Metabolism |

| UGT1A1 | A predominant enzyme involved in the glucuronidation of formoterol. sandoz.comdrugbank.comdrugs.com |

| UGT1A8 | Contributes to the glucuronidation of formoterol. sandoz.comdrugbank.comdrugs.com |

| UGT1A9 | Plays a role in the glucuronidation process. sandoz.comdrugbank.comdrugs.com |

| UGT2B7 | Involved in the glucuronidation of formoterol. sandoz.comdrugbank.comdrugs.com |

| UGT2B15 | Participates in the glucuronidation of formoterol. sandoz.comdrugbank.comdrugs.com |

Secondary Metabolic Pathways and Uncharacterized Conjugations

While direct glucuronidation at the phenolic hydroxyl group and O-demethylation are the principal routes of formoterol metabolism, minor pathways also play a role in its biotransformation. drugbank.comsandoz.comdrugs.comfda.govhpra.ieciplamed.com These secondary pathways, which include sulfate (B86663) conjugation and deformylation, have been identified, although they are not as prominent as the primary routes. drugbank.comsandoz.com

Sulfate conjugation represents a minor metabolic pathway for formoterol. drugbank.comsandoz.comfda.govhpra.ie Research has identified a previously unknown sulfate conjugate of the parent drug. nih.govdiva-portal.org This pathway contributes to the formation of inactive metabolites, aiding in the elimination of the compound. nih.gov

Another secondary metabolic route involves the deformylation of the formoterol molecule. drugbank.comsandoz.comfda.govhpra.ie This process is followed by sulfate conjugation. drugbank.comsandoz.comdrugs.comfda.govhpra.ieciplamed.com Studies have shown that deformylated formoterol is found exclusively as an inactive sulfate conjugate, indicating a direct link between these two metabolic steps. nih.gov

Comparative Metabolic Profiles Across Preclinical Species

The metabolic profile of formoterol shows variations across different preclinical species, primarily concerning the extent of first-pass metabolism, which affects oral bioavailability. fda.gov For instance, oral bioavailability is lower in rats (2.3% to 5.5%) compared to dogs (40% to 62%), a difference attributed to more extensive first-pass metabolism and enterohepatic circulation in rats. fda.gov Despite these differences, the primary biotransformation products are often consistent. In vitro studies using hepatocytes from rats, guinea pigs, and dogs show that the direct phenolic glucuronide is a major metabolite in all three species. fda.gov Plasma protein binding was found to be similar among rats, dogs, and humans, ranging from 50% to 65%. fda.gov

| Species | Major Metabolite(s) Identified | Reference |

|---|---|---|

| Rat | Direct phenolic glucuronide (Ia); O-demethylated metabolites (IIa and IIb) | fda.gov |

| Guinea Pig | Direct phenolic glucuronide (Ia) | fda.gov |

| Dog | Direct phenolic glucuronide (Ia) | fda.gov |

Enzyme Inhibition Studies of Formoterol on the CYP450 System

Enzyme inhibition studies have consistently demonstrated that formoterol does not inhibit cytochrome P450 (CYP450) enzymes at therapeutically relevant concentrations. sandoz.comdrugs.comnih.govtga.gov.auservice.gov.ukfda.gov.pheuropa.eu The O-demethylation of formoterol, a key metabolic pathway, is catalyzed by multiple CYP450 isoenzymes, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6. fda.govhpra.ienih.govservice.gov.ukeuropa.eu This involvement of multiple enzymes suggests a low potential for clinically significant drug-drug interactions resulting from the inhibition of a single specific isozyme. sandoz.comfda.govhpra.ie While formoterol itself is not an inhibitor, it has been noted that the potential impact of deficiencies in CYP2D6 or CYP2C19 on formoterol exposure has not been fully explored. nih.gov

| Enzyme System | Finding | Implication | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP450) Isozymes | Formoterol does not cause inhibition at therapeutically relevant concentrations. | Low potential for metabolic drug-drug interactions via this mechanism. | sandoz.comdrugs.comnih.govtga.gov.auservice.gov.ukfda.gov.pheuropa.eu |

Synthetic Methodologies and Stereoselective Approaches

Established Synthetic Routes and Intermediate Compounds

The industrial-scale synthesis of formoterol (B127741) often begins with precursors like 4-benzyloxy-3-nitroacetophenone (B18146) and involves a series of key transformations, including nucleophilic substitution, reduction, and formylation. google.com

A common strategy in formoterol synthesis involves the nucleophilic substitution reaction between an amine and a bromoketone or a related electrophile. google.com A key intermediate, 4-benzyloxy-3-nitrostyrene oxide, can be coupled with an optically pure amine, such as (R)-N-benzyl-2-(4-methoxyphenyl)-1-(methylethylamine). newdrugapprovals.org This reaction, however, can require demanding conditions, such as high temperatures (110-130°C) for extended periods (24 hours), to proceed effectively. newdrugapprovals.org Another approach involves the reaction of (S)-N-[5-(2-bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]-formamide with (R)-4-methoxy-α-methyl-N-(phenylmethyl)benzene-ethaneamine. google.com This condensation is typically carried out in the presence of a base like potassium carbonate in a solvent system such as a mixture of tetrahydrofuran (B95107) (THF) and methanol. google.com

Alternatively, a process starting from 4-benzyloxy-3-nitroacetophenone can be employed. This starting material is first brominated to yield 2-bromo-4'-benzyloxy-3'-nitroacetophenone. This intermediate then undergoes a reduction to form an alcohol, which is subsequently reacted with an amine in a nucleophilic substitution reaction. acs.org

Table 1: Key Nucleophilic Substitution Reactions in Formoterol Synthesis

| Electrophile | Nucleophile | Conditions | Product |

| (R)-4-benzyloxy-3-nitrostyrene oxide | (R)-N-benzyl-2-(4-methoxyphenyl)-1-(methylethylamine) | 110-130°C, 24 hours | Protected (R,R)-formoterol precursor |

| (S)-N-[5-(2-bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]-formamide | (R)-4-methoxy-α-methyl-N-(phenylmethyl)benzene-ethaneamine | K₂CO₃, THF/Methanol | Protected (S,R)-formoterol precursor |

| 2-bromo-4'-benzyloxy-3'-nitroacetophenone (after reduction to alcohol) | N-benzyl-1-(4-methoxyphenyl)propan-2-amine | Base (e.g., K₂CO₃) | 3-nitro-4-benzyloxy-α-(N-substituted aminomethyl)benzyl alcohol intermediate |

The reduction of the nitro group to an amine is a critical step in the synthesis. Various reducing agents and conditions have been explored to achieve this transformation efficiently and cleanly. Common methods include the use of metals in acidic media, such as iron with hydrochloric acid (Fe/HCl) or tin with hydrochloric acid (Sn/HCl). google.comgoogle.com However, these methods can sometimes lead to purification challenges. google.com

Catalytic hydrogenation is a widely used and often cleaner alternative. Catalysts such as platinum on carbon (Pt/C) or platinum dioxide (PtO₂) are effective for this reduction. googleapis.comepo.org The reaction is typically carried out in polar solvents like methanol, ethanol (B145695), or ethyl acetate. google.comgoogleapis.com To avoid side reactions and improve product purity, some processes have rejected the use of Raney-nickel due to difficulties in obtaining pure products without chromatography. google.comgoogle.com However, a one-step reaction combining reduction and formylation using Raney-nickel and formic acid has also been reported. google.com In enantioselective syntheses, it is crucial that the reduction of the nitro group proceeds without causing racemization at existing stereocenters. allfordrugs.com Heterogeneous catalytic hydrogenation using a poisoned noble metal catalyst, such as platinum on carbon with a sulfur-based poison, has been shown to be effective in selectively reducing the nitro group while preserving the stereochemical integrity of the molecule. google.com

The final key step in many synthetic routes is the introduction of the formyl group onto the newly formed aromatic amine. This is typically achieved through formylation. A common reagent for this purpose is a mixture of formic acid and acetic anhydride (B1165640). google.comgoogle.com While effective, the use of acetic anhydride can lead to the formation of undesired acetylated byproducts, which complicates purification. google.comgoogle.com

To circumvent this issue, alternative formylation methods have been developed. One such method employs a significant excess of formic acid (e.g., a 6-10 fold excess) without acetic anhydride. google.comgoogleapis.com This approach minimizes the formation of acetylated impurities. The formylation reaction is generally conducted at temperatures ranging from 20°C to 90°C over 1 to 24 hours. google.com Another approach utilizes N-formylsaccharin as a formylating agent in the presence of a palladium catalyst and a reducing agent like triethylsilane. The choice of formylation conditions is critical to ensure high yield and purity of the final formoterol molecule. smolecule.com

Table 2: Formylation Methods and Associated Byproducts

| Formylating Agent(s) | Conditions | Primary Product | Potential Byproducts |

| Formic acid and acetic anhydride | Varies | N-formylated amine (formoterol precursor) | Acetylated compounds google.com |

| Excess formic acid | 20-90°C, 1-24 hours google.com | N-formylated amine (formoterol precursor) | Minimized byproducts |

| N-formylsaccharin, Pd(OAc)₂, Et₃SiH | DMF, 75–85°C | N-formylated amine (formoterol precursor) | Low levels of impurities |

| Carbon dioxide and hydrosilanes | Catalyst (e.g., EDTA) researchgate.net | N-formylated amine (formoterol precursor) | Silyl-based byproducts |

Stereochemical Considerations in Synthesis

Formoterol possesses two chiral centers, leading to the existence of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). epo.org The (R,R) and (S,S) isomers are enantiomers, as are the (R,S) and (S,R) isomers. epo.org The pharmacological activity resides almost exclusively in the (R,R)-enantiomer, which is reported to be about 1000 times more potent than its (S,S)-enantiomer. epo.orgresearchgate.net This significant difference in activity has driven the development of methods to produce the pure (R,R)-isomer, known as arformoterol (B195475).

The initial syntheses of formoterol produced a racemic mixture of the (R,R) and (S,S) enantiomers. epo.org This is often achieved by using racemic starting materials or by employing non-stereoselective reactions. For instance, the reaction of a racemic epoxide, such as 4-benzyloxy-3-nitrostyrene oxide, with a racemic amine will produce a mixture of all four stereoisomers. acs.orgepo.org The separation of these isomers can be a tedious process, often requiring multiple recrystallizations to isolate the desired (R,R/S,S) racemic pair from the (R,S/S,R) diastereomeric pair. google.com The separation of the (R,R) and (S,S) enantiomers from each other is then typically accomplished through classical resolution, for example, by forming diastereomeric salts with a chiral acid like tartaric acid. acs.orgepo.org

To avoid the complexities of resolving racemic mixtures and to directly produce the highly active (R,R)-enantiomer, several enantioselective synthetic strategies have been developed. These approaches introduce chirality early in the synthetic sequence using chiral catalysts or chiral starting materials.

One prominent method involves the asymmetric catalytic reduction of a prochiral ketone, such as 2-bromo-4'-benzyloxy-3'-nitroacetophenone. allfordrugs.comacs.org This can be achieved using a chiral oxazaborolidine catalyst derived from an amino alcohol like (1R, 2S)-1-amino-2-indanol. allfordrugs.comacs.org This step establishes the first chiral center with the desired (R)-configuration.

Challenges in Enantiomer Separation and Purification

The separation and purification of formoterol's enantiomers present a significant challenge for scientists and the pharmaceutical industry. nih.gov The goal is to isolate the therapeutically active (R,R)-enantiomer (arformoterol) from the less active or inactive (S,S)-enantiomer and the other two diastereomers, (R,S) and (S,R). acs.org The challenges stem from the identical physicochemical properties of enantiomers in an achiral environment, necessitating the use of specialized chiral selectors or environments. nih.gov Key difficulties are associated with the cost, scalability, efficiency, and reproducibility of separation methods. acs.orgresearchgate.net

Classical Resolution via Diastereomeric Crystallization

Classical resolution is a widely used technique but comes with its own set of challenges. The process involves reacting the racemic mixture with a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization. acs.org

Screening and Optimization: A significant challenge is the selection of an appropriate chiral acid and solvent system. The efficiency of the resolution is highly dependent on the combination used. Extensive screening is often required to find conditions that provide both high yield and high enantiomeric purity. An example of such a screening process is detailed in the table below, where various chiral acids and solvents were tested for the resolution of formoterol fumarate (B1241708). acs.org

| Chiral Acid | Solvent | Yield (%) | Chiral Purity ((R,R)-isomer %) |

| L-(+)-Tartaric acid | Methanol | 42 | 96.42 |

| L-(+)-Tartaric acid | Ethanol | 45 | 95.21 |

| L-(+)-Tartaric acid | Acetone | 40 | 94.87 |

| D-(−)-Tartaric acid | Methanol | 44 | 97.10 (as (S,S)-isomer) |

| Dibenzoyl-L-tartaric acid | Methanol | 35 | 85.30 |

| Di-p-toluoyl-L-tartaric acid | Methanol | 38 | 88.60 |

| Data derived from a study on the optimization of arformoterol manufacturing. acs.org |

Inconsistent Literature: Researchers have sometimes encountered conflicting results compared to previously published data. For example, one study reported isolating the (R,R)-isomer using L-(+)-tartaric acid, contrary to a prior report that suggested this method would yield the (S,S)-isomer. acs.org Such inconsistencies necessitate careful verification and can complicate process development.

Chromatographic Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful for both analytical and preparative-scale separation of enantiomers. However, they also present challenges.

Chiral Stationary Phases (CSPs): This is a direct method where the stationary phase of the chromatography column is chiral. CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, have shown excellent selectivity for formoterol enantiomers. asianpubs.org The Chiralpak AD-H column, for example, has demonstrated good separation. asianpubs.org The primary challenges with CSPs are their high cost and the fact that a single type of column is not universally effective for all chiral molecules, sometimes requiring extensive screening of different columns. nih.govasianpubs.org

| Column | Mobile Phase | Resolution (Rs) | Notes |

| Chiralcel OJ-H | n-hexane:1-propanol:diethylamine (75:25:0.1) | Good | Long retention times. asianpubs.org |

| Chiralpak AD-H | n-hexane:1-propanol:diethylamine (75:25:0.1) | >2.5 | Excellent selectivity, shorter retention. asianpubs.org |

| Kinetex C8 (Achiral) | Acetonitrile (B52724):Buffer (pH 3) with 5mM S-β-CD | 2.57 | Utilizes a chiral mobile phase additive. chemrxiv.org |

Chiral Mobile Phase Additives (CMPAs): An alternative, more cost-effective approach is to use a standard achiral column and add a chiral selector to the mobile phase. chemrxiv.orgresearchgate.net Cyclodextrins, such as sulfated β-cyclodextrin (S-β-CD), have been used successfully as CMPAs to separate formoterol enantiomers. chemrxiv.org While this method avoids the expense of a chiral column, it introduces other complexities. The mechanism of chiral recognition can be complicated, and ensuring the reproducibility of the method can be exigent, especially during method transfer between laboratories or to a larger scale. researchgate.net Furthermore, optimizing factors like the type and concentration of the CMPA, mobile phase pH, and temperature is crucial for achieving good resolution. chemrxiv.org For instance, the best separation of formoterol enantiomers using S-β-CD was achieved at a mobile phase pH of 3. chemrxiv.org

Scalability: While chromatographic methods like semi-preparative HPLC can provide very high purity, scaling them up for industrial production can be impractical and expensive. google.com Processes like simulated moving bed (SMB) chromatography can be more efficient for large-scale separation but require significant investment and process development. google.com The use of hazardous or environmentally harmful solvents and reagents in some older patented processes also makes them unsuitable for modern commercial operations. acs.org

Structure Activity Relationship Sar and Ligand Design Principles

Elucidating Structural Determinants of β2-Adrenoceptor Agonism

The agonistic activity of formoterol (B127741) at the β2-adrenoceptor is governed by precise interactions between the drug molecule and specific amino acid residues within the receptor's binding pocket. Cryo-electron microscopy studies have illuminated these critical interactions. The formylamino group on the phenyl ring of formoterol forms hydrogen bonds with Serine residues (Ser204 and Ser207) in the fifth transmembrane helix (TM5) of the receptor. scienceopen.com

Furthermore, the central part of the formoterol molecule, specifically the alkylamine chain and the β-hydroxyl group, establishes key polar interactions. The amine group interacts with Aspartate 113 (Asp113) in TM3, while the hydroxyl group forms hydrogen bonds with Asparagine 312 (Asn312) and Tyrosine 316 (Tyr316) in TM7. scienceopen.com In addition to these polar contacts, formoterol's structure allows for stabilizing hydrophobic interactions with several residues, including Valine 117, Phenylalanine 193, Phenylalanine 289, Phenylalanine 290, and Tyrosine 308. scienceopen.com The integrity of these interactions is crucial; mutations in these hydrophobic residues have been shown to decrease the potency of formoterol, confirming their importance in the signaling pathway. scienceopen.com

Table 1: Key Amino Acid Interactions for Formoterol at the β2-Adrenoceptor This table is interactive. You can sort and filter the data.

| Interacting Residue | Location | Interaction Type | Part of Formoterol Involved | Reference |

|---|---|---|---|---|

| Ser204 | Transmembrane Helix 5 | Polar (Hydrogen Bond) | Formylamino Group | scienceopen.com |

| Ser207 | Transmembrane Helix 5 | Polar (Hydrogen Bond) | Formylamino Group | scienceopen.com |

| Asp113 | Transmembrane Helix 3 | Polar (Ionic) | Alkylamine Group | scienceopen.com |

| Asn312 | Transmembrane Helix 7 | Polar (Hydrogen Bond) | β-Hydroxyl Group | scienceopen.com |

| Tyr316 | Transmembrane Helix 7 | Polar (Hydrogen Bond) | β-Hydroxyl Group | scienceopen.com |

| Val117 | Transmembrane Helix 3 | Hydrophobic | --- | scienceopen.com |

| Phe193 | Transmembrane Helix 5 | Hydrophobic | --- | scienceopen.com |

| Phe289 | Transmembrane Helix 6 | Hydrophobic | --- | scienceopen.com |

| Phe290 | Transmembrane Helix 6 | Hydrophobic | --- | scienceopen.com |

| Tyr308 | Transmembrane Helix 7 | Hydrophobic | --- | scienceopen.com |

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies provide mathematical models that correlate the chemical structure of a compound with its biological activity, offering a quantitative framework for understanding and predicting pharmacological effects. ajrconline.org

The biological activity of a drug is influenced by its physicochemical properties, such as hydrophobicity, electronic characteristics, and steric factors. ajrconline.orgscribd.com For inhaled drugs like formoterol, properties governing absorption are particularly critical. QSAR models developed to predict pulmonary absorption have shown that calculated descriptors for permeability and hydrophobicity positively correlate with absorption rates. researchgate.netnih.gov Conversely, parameters associated with charge, ionization, and molecular size show a negative correlation with absorption. researchgate.netnih.gov Other QSAR studies focusing on anti-inflammatory asthma drugs, including formoterol, have established correlations between biological activity and quantum chemical descriptors such as dipole moment, chemical hardness, polar surface area, and hydration energy. aucegypt.edu

Table 2: Physicochemical Parameters and Their Correlation with Formoterol Activity/Absorption This table is interactive. You can sort and filter the data.

| Physicochemical Parameter | Correlation with Pulmonary Absorption/Activity | Reference |

|---|---|---|

| Permeability | Positive | researchgate.netnih.gov |

| Hydrophobicity (cLogP) | Positive | researchgate.netnih.gov |

| Charge/Ionization (cLogD) | Negative | researchgate.netnih.gov |

| Molecular Size/Weight | Negative | researchgate.netnih.gov |

| Dipole Moment | Correlated | aucegypt.edu |

| Chemical Hardness | Correlated | aucegypt.edu |

| Polar Surface Area (PSA) | Correlated | aucegypt.edu |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend SAR studies by considering the three-dimensional properties of molecules. nih.govgoogle.com These approaches quantify the steric and electrostatic fields surrounding a set of aligned molecules and correlate these fields with their biological activities. google.com The resulting models can be visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, thereby providing a rational basis for designing new compounds. researchgate.net 3D-QSAR models have been successfully applied to series of β2-agonists, including studies on arformoterol (B195475) (the active enantiomer of formoterol), to elucidate the structural requirements for high potency. researchgate.net

Impact of Stereochemistry on Pharmacological Activity

Formoterol possesses two chiral centers, meaning it can exist as different stereoisomers. nih.gov The commercially available product is a racemic mixture of the (R,R)- and (S,S)-enantiomers. iipseries.orgservice.gov.uk The stereochemical configuration has a profound impact on pharmacological activity. iipseries.org

The (R,R)-enantiomer, also known as arformoterol, is the pharmacologically active form (the eutomer) and is responsible for the vast majority of the bronchodilator effect. iipseries.orgmdpi.com It exhibits a significantly higher potency and binding affinity for the β2-adrenoceptor compared to the (S,S)-enantiomer (the distomer). nih.govnih.gov The (R,R)-enantiomer is reported to be up to 1000 times more active than the (S,S)-enantiomer. nih.govwikipedia.org Specifically, (R,R)-formoterol has an affinity (Ki) of 2.9 nM for the human β2-adrenoceptor, whereas the (S,S)-formoterol has an affinity of 3100 nM. nih.gov While the (S,S)-isomer is much less active, some research suggests it is not merely an inert component and may even possess properties that antagonize the therapeutic actions of the (R,R)-formoterol. nih.gov

Table 3: Stereoisomer Affinity for the Human β2-Adrenoceptor This table is interactive. You can sort and filter the data.

| Stereoisomer | Classification | Receptor Affinity (Ki) | Relative Potency | Reference |

|---|---|---|---|---|

| (R,R)-Formoterol | Eutomer (Active) | 2.9 nM | ~1000x higher than (S,S) | nih.gov |

| (S,S)-Formoterol | Distomer (Inactive) | 3100 nM | --- | nih.gov |

Receptor Binding Kinetics and Signaling Dynamics

Kinetics of β2-Adrenoceptor Agonist Binding and Dissociation

The interaction of formoterol (B127741) with the β2-adrenoceptor is a dynamic process governed by its association (on-rate) and dissociation (off-rate) kinetics. Formoterol is recognized for its high affinity for the β2-adrenoceptor. nih.gov Studies have shown that formoterol, along with salmeterol (B1361061), is among the most selective agonists for the β2-adrenoceptor over β1- and β3-adrenoceptors. nih.gov

While direct measurement of formoterol's dissociation kinetics can be influenced by its lipophilic nature, which causes it to partition into the cell membrane, creating a local depot, it is understood to have a relatively fast onset of action, suggesting a rapid association with the receptor. nih.gov The prolonged duration of action, however, is not solely attributed to a slow dissociation rate from the receptor's orthosteric binding site. nih.gov Instead, its ability to remain in the vicinity of the receptor within the plasma membrane contributes significantly to its long-lasting effects.

A study utilizing a competition kinetic binding assay in CHO cells expressing the human β2-adrenoceptor provided insights into the kinetic parameters of various β2-agonists. The findings from such studies help to differentiate the molecular behaviors of agonists like formoterol from others such as salbutamol (B1663637) and salmeterol. nih.govworktribe.com

Table 1: Comparative Pharmacological Parameters of β2-Adrenoceptor Agonists

| Agonist | Relative Emax (% Isoprenaline) | Relative IRmax (% Isoprenaline) | Log EC50 (M) |

|---|---|---|---|

| Isoprenaline | 100 | 100 | -8.01 ± 0.12 |

| Formoterol | 98.38 ± 4.31 | 83.36 ± 7.62 | -9.00 ± 0.04 |

| Salbutamol | 44.74 ± 3.80 | 30.34 ± 2.75 | -6.73 ± 0.01 |

| Salmeterol | 33.73 ± 3.60 | 22.41 ± 2.16 | -8.39 ± 0.12 |

Data derived from kinetic analysis of cAMP GloSensor™ responses in HEK293 cells. worktribe.com Emax represents the maximal response, and IRmax represents the maximal initial rate of signal generation.

Association and Dissociation Rates of G-proteins with Agonist-Bound Receptor

Upon agonist binding, the β2-adrenoceptor undergoes a conformational change that facilitates its coupling to the stimulatory G-protein (Gs). This interaction is central to the downstream signaling cascade, primarily the activation of adenylyl cyclase and production of cyclic AMP (cAMP). atsjournals.org

Recent research has shed light on the kinetics of the interaction between the Gs protein and the agonist-bound β2AR. Studies using NanoBRET technology have demonstrated that the efficacy of a β2AR agonist is strongly correlated with the association rate (k_on) of the Gs protein to the agonist-receptor complex. researchgate.netnih.gov Higher-efficacy agonists like formoterol induce a receptor conformation that is more adept at recruiting the Gs protein. nih.gov

Interestingly, there is no significant correlation between agonist efficacy and the dissociation rate (k_off) of the Gs protein from the receptor complex. biorxiv.org This suggests that the speed at which the G-protein binds, rather than how long it stays bound, is a key determinant of the agonist's power to elicit a cellular response.

Table 2: Kinetic Parameters of Mini-Gs Binding to Agonist-β2AR Complex

| Agonist | Mini-Gs pKd | Mini-Gs kon (fast) (x105 M-1s-1) |

|---|---|---|

| Formoterol | 6.7 | 9.19 ± 0.42 |

| Isoprenaline | 6.5 | 7.52 ± 0.98 |

| Salbutamol | 6.2 | 4.56 ± 0.76 |

Data from NanoBRET studies measuring Venus-mini-Gs binding to β2AR-nLuc. biorxiv.org pKd represents the affinity of mini-Gs for the agonist-receptor complex.

Allosteric Modulation of β2-Adrenoceptor Activity

Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds. This binding can alter the receptor's affinity for the orthosteric ligand and/or its signaling efficacy.

Research has indicated that certain β2-agonists, including formoterol, may themselves exhibit allosteric properties. mdpi.com They can bind to allosteric sites on the muscarinic M2 receptor, and their intrinsic efficacy at the β2AR may be modulated by allosteric effects. mdpi.com

Allosteric modulators can influence the dissociation rate of orthosteric ligands. Studies have investigated the effects of various allosteric modulators on the binding of ligands to the β2AR. For instance, pepducins derived from the intracellular loops of the β2AR have been shown to modestly increase the dissociation rate of formoterol, indicating allosteric modulation. nottingham.ac.uknottingham.ac.uk

Conversely, a negative allosteric modulator (NAM) like AS408 has been shown to accelerate the dissociation of [3H]formoterol from the β2AR, but only when the receptor is uncoupled from the Gs protein. nih.govgoogle.com When the receptor is coupled to Gs, the high affinity of formoterol is maintained, and AS408 has no effect on its dissociation rate. nih.gov This highlights the complex interplay between the agonist, the receptor, the G-protein, and allosteric modulators.

Functional Selectivity and Biased Agonism Considerations

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. For the β2AR, the canonical pathway involves Gs-protein activation and cAMP production, while an alternative pathway involves β-arrestin recruitment, which can lead to receptor desensitization and signaling through different effectors. nih.govnih.gov

Formoterol is generally considered a relatively unbiased or Gs-biased agonist compared to some other ligands. nih.govnih.gov Studies using 19F NMR have shown that unbiased agonists like formoterol tend to shift the receptor's conformational equilibrium towards a 'G protein active' state of transmembrane helix 6 (TM6). nih.gov In contrast, β-arrestin-biased ligands primarily impact the conformation of transmembrane helix 7 (TM7). nih.gov

The development of Gs-biased β2AR agonists is a key area of research, as such compounds could potentially offer the therapeutic benefits of bronchodilation with reduced receptor desensitization and other adverse effects associated with β-arrestin activation. pnas.org

Receptor Tolerance and Desensitization Mechanisms

Prolonged or repeated exposure to β2-agonists can lead to receptor tolerance or desensitization, a state of reduced responsiveness. ersnet.org This is a critical consideration in the long-term management of respiratory diseases. The mechanisms of desensitization are multifaceted and include:

Receptor Uncoupling: Phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs) leads to the binding of β-arrestin, which sterically hinders the receptor's interaction with Gs, effectively uncoupling it from the downstream signaling pathway. atsjournals.org

Receptor Internalization: Following β-arrestin binding, the receptor can be targeted for internalization into endosomes. nih.govnih.gov

Receptor Downregulation: Chronic agonist exposure can lead to a decrease in the total number of receptors through reduced gene expression or increased receptor degradation. atsjournals.org

Studies on human small airways have shown that both formoterol and salmeterol can induce β2-adrenoceptor tolerance after a 12-hour incubation. nih.govnih.govresearchgate.net However, the underlying mechanisms appear to differ. Formoterol promotes receptor internalization, a process that was not observed with salmeterol under the same conditions. nih.govnih.gov Interestingly, pre-incubation with the corticosteroid budesonide (B1683875) was found to prevent the desensitization induced by formoterol, an effect correlated with the retention of receptor fluorescence on the plasma membrane. nih.govnih.gov This suggests that corticosteroids may exert some of their beneficial effects in combination therapy by mitigating agonist-induced receptor desensitization.

Preclinical Investigations into Molecular and Cellular Pharmacology

In Vitro Cellular Models for β2-Adrenoceptor Studies

The principal therapeutic action of formoterol (B127741) is derived from its function as a potent and selective long-acting β2-adrenoceptor agonist. nih.govnih.gov In vitro cellular models are crucial for elucidating the specifics of this interaction, from receptor binding and activation to the resulting physiological responses in target cells.

Human airway smooth muscle (HASM) cells are a primary target for formoterol. In vitro studies using isolated human bronchus and HASM cell cultures are fundamental to understanding its bronchodilatory effects. Formoterol consistently demonstrates potent relaxant effects on these tissues. nih.govresearchgate.net

Research shows that formoterol induces relaxation of pre-contracted human small airways by influencing calcium signaling and sensitivity in HASM cells. atsjournals.org Specifically, at lower concentrations, formoterol primarily decreases the calcium sensitivity of the contractile apparatus. At higher concentrations, it also reduces the frequency of or completely inhibits the calcium oscillations that drive muscle contraction. atsjournals.org This dual action contributes to its effective and long-lasting bronchodilator properties. atsjournals.org

Furthermore, formoterol has been shown to inhibit the proliferation and migration of HASM cells, processes that contribute to airway remodeling. atsjournals.orgphysiology.orgatsjournals.org For example, nanomolar concentrations of formoterol can inhibit HASM cell chemotaxis induced by platelet-derived growth factor (PDGF). physiology.org This effect is mediated through an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). physiology.org Some preliminary findings have indicated that formoterol inhibits growth in asthmatic HASM cells. atsjournals.org

Table 1: Effects of Formoterol on Human Airway Smooth Muscle (HASM) Cells

| Parameter | Effect of Formoterol | Underlying Mechanism | Reference |

| Airway Relaxation | Induces potent and long-lasting relaxation. | Decreases Ca²⁺ sensitivity and inhibits Ca²⁺ oscillations. | atsjournals.org |

| Cell Migration | Inhibits PDGF-induced chemotaxis. | Mediated by increased intracellular cAMP. | physiology.orgatsjournals.org |

| Cell Proliferation | Inhibits mitogenesis. | Potential intrinsic inhibitory pathways. | atsjournals.org |

To dissect the initial steps of receptor activation and signaling, researchers employ sophisticated gene expression and reporter assays in cell lines like Human Embryonic Kidney 293 (HEK293) cells. These cells can be engineered to express specific biosensors that report on real-time signaling events.

The cAMP GloSensor™ assay is a key tool used in HEK293 cells, which endogenously express low levels of the β2-adrenoceptor. nih.gov This system utilizes a modified firefly luciferase fused to a cAMP-binding domain; when cAMP levels rise following receptor activation by an agonist like formoterol, a conformational change in the biosensor produces a luminescent signal. nih.govresearchgate.net Studies using this assay have characterized the kinetics of cAMP generation in response to formoterol, demonstrating a rapid increase in intracellular cAMP. nih.gov

Another advanced method is the Gs-CASE (G-protein-coupled receptor activation-based biosensor) activation assay, which measures the activation of the heterotrimeric Gs protein. researchgate.netresearchgate.netnih.gov This assay uses bioluminescence resonance energy transfer (BRET) to detect the dissociation of the Gαs subunit from the Gβγ subunits upon receptor activation. researchgate.netfrontiersin.org In T-REx™-293 cells expressing the β2AR and the Gs-CASE biosensor, formoterol acts as a full agonist, inducing a conformational change that signifies robust Gs protein activation. researchgate.netnih.gov These assays are critical for quantifying the potency and efficacy of agonists and understanding how they drive G protein-mediated signaling. nih.govfrontiersin.org

To investigate the direct physical interaction between formoterol-bound β2-adrenoceptors and their cognate Gs proteins, scientists use membrane preparations from cells. These preparations isolate the cell membrane, allowing for controlled studies of receptor-G protein coupling without the complexity of other cellular components.

Cryo-electron microscopy (cryo-EM) studies of the formoterol-bound β2AR–Gs complex have provided high-resolution structural insights into this interaction. scienceopen.com These studies reveal how formoterol binding stabilizes a specific active conformation of the receptor, which facilitates the recruitment and activation of the Gs protein. scienceopen.com The structure shows that interactions between the receptor's intracellular loops and the Gαs subunit are crucial for signal transduction. scienceopen.com

Advanced simulation techniques and biophysical assays on membrane preparations further explore the kinetics of these interactions. nih.govfrontiersin.org It is understood that formoterol's high lipophilicity allows it to be taken up into the cell membrane, creating a local depot from which it can continuously access the receptor's active site. atsjournals.org NanoBRET technology has also been used in membrane preparations to measure the ligand-induced binding of Gs protein to the receptor, revealing that higher-efficacy agonists like formoterol promote a faster association rate of the G protein to the receptor-agonist complex. nih.govfrontiersin.org This rapid coupling is a key determinant of the ligand's efficacy in initiating the downstream signaling cascade. nih.gov

In Vitro Studies on Anti-Inflammatory and Immunomodulatory Effects

Beyond its primary role as a bronchodilator, formoterol exhibits significant anti-inflammatory and immunomodulatory properties. These effects are mediated through its action on various immune cells, modulating their function and the release of inflammatory mediators.

Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2). wikipedia.org In vitro studies using bone marrow-derived macrophages (BMDMs) and monocyte-derived macrophages (MDMs) have demonstrated that formoterol can influence this polarization process. nih.gov

Specifically, in LPS-induced inflammatory models, formoterol has been shown to suppress the M1 phenotype while promoting the M2 phenotype. nih.gov This involves downregulating the expression of M1 markers and pro-inflammatory cytokines like TNF-α, while increasing the expression of M2 markers such as CD206 and the anti-inflammatory cytokine IL-10. nih.gov Mechanistically, this effect has been linked to formoterol's ability to enhance the activity of the enzyme glutaminase (B10826351) in macrophages under inflammatory conditions. nih.gov By shifting the balance from a pro-inflammatory to an anti-inflammatory macrophage phenotype, formoterol can contribute to the resolution of inflammation. wikipedia.orgnih.gov

Formoterol has demonstrated a broad capacity to inhibit the release of pro-inflammatory mediators from several types of immune and structural cells.

In studies using lipopolysaccharide (LPS)-stimulated MDMs, formoterol effectively inhibited the release of Tumor Necrosis Factor-alpha (TNF-α) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). ersnet.orgnih.govresearchgate.net This inhibitory effect was shown to be mediated via the β2-adrenoceptor, as it was attenuated by β-adrenoceptor antagonists, and was associated with an elevation of intracellular cAMP. ersnet.orgnih.gov

Similarly, in human bronchial epithelial cells infected with rhinovirus, formoterol was found to suppress the production of pro-inflammatory chemokines such as CCL5, CXCL8, and CXCL10. nih.gov It also demonstrates inhibitory effects on activated neutrophils, reducing the generation of reactive oxygen species (ROS) and the release of leukotriene B4 and elastase. ersnet.org This suppression of neutrophil reactivity is also linked to significant increases in intracellular cAMP. ersnet.org

Table 2: Inhibitory Effects of Formoterol on Pro-Inflammatory Mediators

| Cell Type | Stimulus | Inhibited Mediator/Process | Key Finding | Reference |

| Monocyte-Derived Macrophages (MDM) | LPS | TNF-α, GM-CSF | Formoterol was more effective than salmeterol (B1361061) at inhibiting cytokine release. | ersnet.orgnih.gov |

| Human Bronchial Epithelial Cells | Rhinovirus | CCL5, CXCL8, CXCL10 | Suppressed production of virus-induced chemokines. | nih.gov |

| Human Neutrophils | fMLP | ROS, LTB4, Elastase | Effects were associated with significant increases in intracellular cAMP. | ersnet.org |

| Human Airway Smooth Muscle Cells | PDGF | Cell Migration | Inhibited chemotaxis at nanomolar concentrations. | physiology.org |

Molecular Mechanisms in Disease Models (Excluding Clinical Disease Data)

Formoterol hydrochloride, a long-acting beta-2 adrenergic receptor agonist, has been the subject of preclinical investigations to elucidate its molecular and cellular mechanisms of action in various disease models. These studies, distinct from clinical trials, provide foundational knowledge on how the compound interacts with biological pathways at a subcellular level. Research has particularly focused on its potential to mitigate tissue damage and inflammation in models of chemotherapy-induced muscle wasting and viral-induced cardiac inflammation.

Muscle Wasting Pathways in Experimental Chemotherapy Models

Chemotherapy, while a cornerstone of cancer treatment, can induce significant side effects, including severe muscle wasting, also known as cachexia. This loss of muscle mass is associated with a poor prognosis and reduced quality of life. researchgate.net Preclinical studies using the chemotherapeutic agent doxorubicin (B1662922) (DOX) have explored the potential of formoterol to counteract these effects by modulating key signaling pathways involved in muscle protein balance. researchgate.netnih.gov

Regulation of Akt/FoxO3a Signaling

A critical pathway in the regulation of muscle mass is the Akt/FoxO3a signaling cascade. mdpi.com The protein kinase Akt, when activated (phosphorylated), promotes muscle growth and inhibits atrophy. mdpi.com It achieves this, in part, by phosphorylating and thereby inactivating the Forkhead box protein O3a (FoxO3a), a transcription factor that, when active, translocates to the nucleus and promotes the expression of genes involved in muscle breakdown. nih.govmdpi.com

In mouse models of doxorubicin-induced muscle wasting, chemotherapy treatment was shown to impair Akt signaling, leading to reduced phosphorylation of both Akt and FoxO3a. nih.gov This impairment facilitates the nuclear translocation of FoxO3a, driving muscle catabolism. nih.gov Co-treatment with formoterol was found to counteract this effect. researchgate.netnih.gov Studies demonstrated that formoterol administration restored the levels of phosphorylated Akt and FoxO3a that were diminished by doxorubicin treatment. nih.gov This restoration of Akt/FoxO3a signaling is a key mechanism by which formoterol is believed to exert its protective effects against chemotherapy-induced muscle atrophy. nih.gov

Table 1: Effect of Formoterol on Akt and FoxO3a Phosphorylation in Doxorubicin-Treated Mouse Skeletal Muscle Note: This table is a representative summary based on published findings. nih.gov Actual values may vary between experiments.

| Treatment Group | Relative Phospho-Akt Levels (p-Akt/Total Akt) | Relative Phospho-FoxO3a Levels (p-FoxO3a/Total FoxO3a) |

|---|---|---|

| Control (Vehicle) | Baseline | Baseline |

| Doxorubicin (DOX) | Significantly Decreased vs. Control | Significantly Decreased vs. Control |

| DOX + Formoterol | Restored to near-baseline levels; Significantly Increased vs. DOX alone | Restored to near-baseline levels; Significantly Increased vs. DOX alone |

Atrogene Gene Expression

The activation of FoxO3a directly leads to the increased transcription of a set of genes known as atrophy-related genes, or "atrogenes". nih.gov Two of the most well-characterized atrogenes are Atrogin-1 (also known as Fbxo32) and MuRF-1 (Trim63). nih.gov These genes encode for E3 ubiquitin ligases, which are critical components of the ubiquitin-proteasome system that tag proteins for degradation, including contractile proteins in skeletal muscle. nih.gov Their upregulation is a hallmark of muscle wasting conditions. nih.gov

In experimental models, doxorubicin treatment significantly increased the mRNA expression of both Atrogin-1 and MuRF-1 in the skeletal muscle of mice. nih.gov This upregulation is consistent with the observed muscle atrophy. The administration of formoterol alongside doxorubicin was shown to block this increase in atrogene expression. nih.gov By downregulating the expression of these key E3 ligases, formoterol mitigates the accelerated muscle protein degradation induced by chemotherapy, thus preserving muscle mass. researchgate.netnih.gov

Table 2: Effect of Formoterol on Atrogene mRNA Expression in Doxorubicin-Treated Mouse Skeletal Muscle Note: This table is a representative summary based on published findings. nih.gov Actual values may vary between experiments.

| Treatment Group | Atrogin-1/Fbxo32 mRNA Expression | MuRF-1/Trim63 mRNA Expression |

|---|---|---|

| Control (Vehicle) | Baseline | Baseline |

| Doxorubicin (DOX) | Significantly Increased vs. Control | Significantly Increased vs. Control |

| DOX + Formoterol | Expression significantly lower than DOX alone; near baseline levels | Expression significantly lower than DOX alone; near baseline levels |

Cardiac Inflammation and Fibrosis in Viral Myocarditis Models

Viral myocarditis is an inflammatory disease of the heart muscle, often caused by viruses like Coxsackievirus B3 (CVB3), which can lead to cardiac dysfunction, fibrosis, and heart failure. nih.gov The immune response, particularly the role of monocytes and macrophages, is central to the disease's pathogenesis. nih.govfrontiersin.org Preclinical research has investigated formoterol's potential to modulate this inflammatory environment in mouse models of CVB3-induced myocarditis. nih.gov

Macrophage Infiltration and Subpopulation Analysis

In response to viral infection in the heart, monocytes are recruited from the bloodstream and differentiate into macrophages within the cardiac tissue. nih.gov These macrophages are not a uniform population; they can polarize into different functional phenotypes, broadly classified as pro-inflammatory M1 macrophages and anti-inflammatory/reparative M2 macrophages. nih.govoncotarget.com A specific subpopulation of monocyte-derived macrophages, identified by the markers CCR2⁺ and MHCIIhigh, plays a crucial role in the acute inflammation seen in viral myocarditis. nih.gov

Table 3: Effect of Formoterol on Cardiac Macrophage Subpopulations in a CVB3-Induced Viral Myocarditis Mouse Model Note: This table is a representative summary based on published flow cytometry data. researchgate.netnih.gov Values represent the percentage of the parent macrophage population.

| Treatment Group | Infiltration of CCR2⁺MHCIIhigh Macrophages | M1 Macrophages (iNOS⁺) (% of CCR2⁺MHCIIhigh cells) | M2 Macrophages (CD206⁺) (% of CCR2⁺MHCIIhigh cells) |

|---|---|---|---|

| Control | Low / Baseline | Low / Baseline | Low / Baseline |

| CVB3 + Vehicle | Significantly Increased | Significantly Increased | Relatively Unchanged or Slightly Increased |

| CVB3 + Formoterol | Significantly Reduced vs. CVB3 + Vehicle | Significantly Reduced vs. CVB3 + Vehicle | Significantly Increased vs. CVB3 + Vehicle |

Glutamine Metabolism Pathways

The metabolic state of a macrophage is intricately linked to its function and polarization state. nih.gov Glutamine metabolism, in particular, has emerged as a critical regulator of the inflammatory response. nih.gov The enzyme glutaminase (GLS) converts glutamine to glutamate, a key step in a metabolic pathway that can influence macrophage phenotype. nih.gov

Research in viral myocarditis models has uncovered a connection between formoterol, glutamine metabolism, and macrophage function. nih.gov In vitro studies using bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 state showed that formoterol treatment could suppress the M1 phenotype and promote the M2 phenotype. nih.govresearchgate.net Crucially, this effect was dependent on glutamine metabolism, as the anti-inflammatory action of formoterol was negated by the presence of BPTES, a specific inhibitor of glutaminase. nih.govresearchgate.net The proposed mechanism is that formoterol enhances GLS activity in macrophages, which in turn modulates their phenotype towards a less inflammatory state. nih.gov This suggests that formoterol's ability to reduce cardiac inflammation may be mediated, at least in part, by its ability to regulate metabolic pathways within immune cells. nih.gov

Preclinical Synergistic and Additive Effects with Other Agents

Preclinical research has extensively investigated the molecular and cellular pharmacology of formoterol in combination with other therapeutic agents, particularly inhaled corticosteroids (ICS) and long-acting muscarinic antagonists (LAMAs). These studies, utilizing a range of in vitro and ex vivo models, have consistently demonstrated that combining formoterol with these agents can lead to synergistic or additive effects, providing a strong rationale for the development of combination therapies.

Synergy with Inhaled Corticosteroids (ICS)